1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea
Description
1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea is a urea-based small molecule characterized by a pyrimidine core substituted with a dimethylamino group and a 3,4,5-trimethoxyphenyl moiety. The urea linker bridges these two aromatic systems, forming a planar structure that may facilitate interactions with biological targets such as kinases or oxidoreductases.
Properties
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-21(2)15-17-8-11(9-18-15)20-16(22)19-10-6-12(23-3)14(25-5)13(7-10)24-4/h6-9H,1-5H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQYEYFEIOMFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 2-(dimethylamino)pyrimidine-5-carboxylic acid with 3,4,5-trimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(a) 1-[4-(4-Amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
- Structure: Features a pyrido[2,3-d]pyrimidinone core instead of a pyrimidine and a fluorinated phenyl group.
- Key Differences : The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability compared to the trimethoxyphenyl group in the target compound. This modification may improve binding to hydrophobic pockets in enzyme active sites .
- Formal Charge : Neutral, similar to the target compound .
(b) 1-(4,6-Dimethoxypyrimidin-2-yl)-3-{[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl}urea
- Structure : Includes a sulfonylurea linkage and a tetrazole-containing pyrazole.
- The tetrazole ring, a bioisostere for carboxylic acids, may enhance solubility relative to the trimethoxyphenyl group .
Non-Urea Heterocycles with 3,4,5-Trimethoxyphenyl Groups
(a) 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole
- Structure : Pyrazole core with trifluoromethyl and trimethoxyphenyl substituents.
- The trifluoromethyl group may confer greater metabolic resistance compared to dimethylamino-pyrimidine .
(b) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives
- Structure: Pyrazole derivatives with malononitrile or cyanoacetate substituents.
- Key Differences: These compounds lack aromatic urea bridges but include electron-withdrawing groups (e.g., cyano), which could modulate redox properties or electrophilic reactivity .
Physicochemical and Pharmacological Comparisons
Notes:
- The target compound’s higher molecular weight (399.4 g/mol) compared to simpler pyrazoles (~300 g/mol) suggests increased complexity for target selectivity .
- Urea-linked compounds generally exhibit stronger hydrogen-bonding interactions than sulfonyl or non-urea analogs, which may enhance binding affinity but reduce membrane permeability .
Biological Activity
1-[2-(Dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and a comparative analysis of its efficacy against various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound primarily functions through its interaction with specific biological pathways. Its dimethylamino group enhances solubility and bioavailability, while the pyrimidine and urea moieties are critical for binding to target proteins. Research indicates that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. The Sulforhodamine B (SRB) assay revealed an IC50 value of approximately 0.09 μM against lung cancer cell lines, indicating potent activity .
Antimalarial Activity
The compound has also been evaluated for antimalarial activity against Plasmodium falciparum. A study reported that it exhibited good selectivity with a selectivity index (SI) of 54, indicating low cytotoxicity to mammalian cells while effectively inhibiting parasitic growth .
Study 1: Anticancer Efficacy
In a study conducted by Toviwek et al., the compound was tested against multiple cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. Notably, it was more effective than several known chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Study 2: Antimalarial Screening
A comprehensive screening of phenylurea derivatives including this compound showed promising results against Plasmodium falciparum. The most active derivatives were further analyzed for their structure-activity relationships (SAR), highlighting the importance of lipophilicity in enhancing antimalarial activity while maintaining low toxicity .
Comparative Analysis
| Activity | IC50/EC50 | Selectivity Index | Remarks |
|---|---|---|---|
| Anticancer (Lung) | 0.09 μM | N/A | Potent inhibition in vitro |
| Antimalarial | N/A | 54 | Effective against P. falciparum |
| Cytotoxicity (HepG2) | Moderate | N/A | Concerns regarding cytotoxicity |
Q & A
Q. What steps validate the compound’s role as a kinase inhibitor when initial screens show low selectivity?
- Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) to quantify selectivity scores. Use structure-activity relationship (SAR) studies to modify the urea linker or methoxy groups, improving target specificity. Validate with crystallographic data of inhibitor-kinase complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
